Ethylhexyl triazone

Catalog No.
S606641
CAS No.
88122-99-0
M.F
C48H66N6O6
M. Wt
823.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylhexyl triazone

CAS Number

88122-99-0

Product Name

Ethylhexyl triazone

IUPAC Name

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate

Molecular Formula

C48H66N6O6

Molecular Weight

823.1 g/mol

InChI

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54)

InChI Key

JGUMTYWKIBJSTN-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC

Synonyms

4,4’,4’’-(1,3,5-Triazine-2,4,6-triyltriimino)trisbenzoic Acid 1,1’,1’’-Tris(2-ethylhexyl) Ester; 4,4’,4’’-(1,3,5-triazine-2,4,6-triyltriimino)trisbenzoic Acid Tris(2-ethylhexyl) Ester; 2,4,6-Trianilino(p-carbo-2-ethylhexyl-1-oxy)-1,3,5-triazine; 2,4

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC

Environmental Impact

Studies are investigating the potential effects of ethylhexyl triazone on aquatic ecosystems. Sunscreen ingredients, including ethylhexyl triazone, have been detected in waterways after swimming and bathing activities. Research suggests that these UV filters can harm coral reefs and other marine organisms. For instance, one study found that ethylhexyl triazone could disrupt coral reproduction []. Further research is needed to fully understand the long-term environmental impact of ethylhexyl triazone and other sunscreen ingredients.

Source

[] Ruiz-Esparza, Julieta, et al. "Acute effects of sunscreen UV filters on coral energetic reserves and feeding behavior." Aquatic Toxicology 126 (2013): 194-200. Science Direct:

Ethylhexyl triazone is a synthetic organic compound primarily used as a UV filter in sunscreen formulations. It is recognized for its ability to absorb ultraviolet B radiation, specifically in the range of 280 to 320 nm, with peak absorption occurring at approximately 314 nm. This compound is characterized by its high photostability and oil solubility, making it an effective ingredient for water-resistant sunscreens. Ethylhexyl triazone is often marketed under the trade name Uvinul T150 and is notable for its low water solubility, which enhances its affinity to skin keratin and improves its wash-off resistance in topical applications .

Starting from melamine and 4-chlorobenzoic acid. These reactants undergo a trisubstitution reaction to form 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine. Subsequently, this intermediate reacts with isooctanol through an esterification process to yield ethylhexyl triazone. The resulting crude product is purified through distillation and crystallization methods, leading to a high-purity final product suitable for industrial applications .

Ethylhexyl triazone exhibits minimal biological activity beyond its role as a UV filter. Studies indicate that it does not penetrate the skin significantly and is well tolerated by various skin types. Importantly, it does not cause irritations or photosensitization reactions, making it a safe choice for cosmetic formulations . Its primary function in skincare products is to provide photoprotection against UVB rays.

The synthesis of ethylhexyl triazone can be summarized in the following steps:

  • Trisubstitution Reaction: Melamine reacts with 4-chlorobenzoic acid to form 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine.
  • Esterification: The intermediate product is then reacted with isooctanol.
  • Purification: The crude product undergoes distillation and crystallization to achieve the final pure compound.

This method is characterized by mild reaction conditions and the use of readily available raw materials, making it suitable for large-scale production .

Ethylhexyl triazone is primarily used in cosmetic formulations as a UV filter. Its applications include:

  • Sunscreen Products: Used in creams, lotions, and sprays to protect against UVB radiation.
  • Makeup Products: Incorporated into foundations and lipsticks for added sun protection.
  • Hair Care Products: Utilized in protective hair oils to shield hair from UV damage.

Research indicates that ethylhexyl triazone can enhance the photostability of other UV filters when used in combination. For instance, it has been shown to improve the stability of avobenzone when included in sunscreen formulations. Additionally, studies involving high-performance thin-layer chromatography have successfully quantified ethylhexyl triazone alongside other sunscreen agents, demonstrating its effectiveness and compatibility in complex formulations .

Ethylhexyl triazone shares similarities with other chemical sunscreens but stands out due to its unique properties:

Compound NamePrimary FunctionPeak Absorption (nm)SolubilityPhotostability
Ethylhexyl TriazoneUVB filter314Oil-solubleHigh
OctocryleneUVB filter310Oil-solubleModerate
AvobenzoneUVA filter360Oil-solubleModerate
Octyl MethoxycinnamateUVB filter310Oil-solubleModerate
Diethylamino Hydroxybenzoyl Hexyl BenzoateUVA filter360Oil-solubleLow

Ethylhexyl triazone's high photostability and effective absorption characteristics make it particularly valuable in sunscreen formulations where long-lasting protection is required .

Spin-flip time-dependent density functional theory investigations have emerged as a crucial methodology for characterizing the conical intersection geometries of ethylhexyl triazone, particularly in understanding its ultrafast photodeactivation mechanisms [1]. The application of mixed-reference spin-flip time-dependent density functional theory methods has demonstrated remarkable capability in producing the correct double-cone topology for conical intersections, which is essential for accurate modeling of ethylhexyl triazone's photochemical behavior [3]. These theoretical approaches enable the calculation of non-adiabatic coupling vectors with high precision, achieving inner products near unity when compared to multireference configuration interaction singles and doubles reference calculations [3].

The conical intersection between the first excited singlet state and ground state of ethylhexyl triazone represents the primary pathway for internal conversion following ultraviolet-B photoexcitation [1] [4]. Computational studies have identified that the initially photoexcited higher-lying electronic states undergo ultrafast internal conversion to the first excited electronic state within approximately 400 femtoseconds, followed by coupling to the ground state through a 1¹ππ*/S₀ conical intersection [1] [16]. The geometric optimization of these conical intersection structures requires sophisticated computational methodologies that can accurately describe the multireference character inherent in these regions of potential energy surface crossings [3].

ParameterValueMethodReference
Internal conversion timescale~400 fsTransient absorption spectroscopy [1]
Conical intersection energy gap0.41 eV (RMSD)Mixed-reference spin-flip time-dependent density functional theory [3]
Geometry optimization accuracy0.067 Å (RMSD)Mixed-reference spin-flip time-dependent density functional theory [3]

The computational characterization of conical intersection geometries in ethylhexyl triazone reveals significant structural rearrangements upon photoexcitation [1]. These geometric changes are accompanied by electronic density redistributions that facilitate efficient energy dissipation through non-radiative pathways [2]. The optimization of conical intersection structures using spin-flip density functional theory methods provides insights into the molecular determinants of photostability in this ultraviolet filter compound [3].

Comparative Performance of Linear Response Time-Dependent Density Functional Theory vs. Algebraic Diagrammatic Construction(2) in Excited-State Mapping

The comparative assessment of linear response time-dependent density functional theory and algebraic diagrammatic construction(2) methods for excited-state mapping of ethylhexyl triazone reveals distinct advantages and limitations for each approach [13] [14]. Linear response time-dependent density functional theory calculations typically provide reliable vertical excitation energies for valence excited states, with mean absolute errors generally falling within 0.3-0.5 eV when compared to high-level reference calculations [7] [12]. However, the accuracy of time-dependent density functional theory is fundamentally dependent on the choice of exchange-correlation functional, with hybrid functionals generally outperforming local and gradient-corrected approximations for organic chromophores [8] [12].

Algebraic diagrammatic construction(2) methods offer a systematic hierarchy for improving excited-state descriptions through higher-order corrections, presenting an attractive alternative to time-dependent density functional theory for ethylhexyl triazone calculations [13] [14]. The second-order algebraic diagrammatic construction approach scales as the fifth power of the basis set size, making it computationally feasible for molecules of ethylhexyl triazone's size while providing systematic improvability through the algebraic diagrammatic construction(3) and coupled cluster methods [13]. Benchmark studies indicate that algebraic diagrammatic construction(2) generally provides more systematic errors compared to time-dependent density functional theory, although the magnitude of improvements varies depending on the specific electronic transitions under consideration [13].

MethodScalingMean Absolute ErrorComputational CostSystematic Improvability
Linear response time-dependent density functional theoryN⁴0.3-0.5 eVLowLimited
Algebraic diagrammatic construction(2)N⁵0.2-0.4 eVModerateHigh
Coupled cluster singles and doublesN⁶0.1-0.2 eVHighHigh

The comparative performance analysis reveals that time-dependent density functional theory with range-separated hybrid functionals provides adequate accuracy for characterizing the main ultraviolet absorption bands of ethylhexyl triazone [7] [12]. The broad absorption peak centered around 314 nanometers encompasses approximately twenty singlet excited states, requiring careful consideration of state mixing and configuration interaction effects [1] [10]. Algebraic diagrammatic construction(2) calculations demonstrate superior performance in describing charge transfer character and double excitation contributions, which can be significant in extended conjugated systems like ethylhexyl triazone [13] [14].

The excited-state geometry optimization capabilities differ substantially between these methodologies [8]. Time-dependent density functional theory excited-state geometries typically exhibit larger deviations from high-level reference calculations compared to ground-state density functional theory optimizations, with root mean square errors of approximately 0.011 Å for bond lengths [8]. Algebraic diagrammatic construction(2) methods, while computationally more demanding, provide more consistent excited-state structural parameters across different molecular systems [13].

Quantum Mechanical/Molecular Mechanical Simulations of Solvent Interactions

Quantum mechanical/molecular mechanical simulations represent a critical computational approach for understanding ethylhexyl triazone's photochemical behavior in realistic solvent environments [5] [25]. The adaptive quantum mechanics/molecular mechanics methodology enables dynamic treatment of solute-solvent interactions by allowing solvent molecules to move between quantum mechanical and molecular mechanical regions based on their proximity to the photoexcited ethylhexyl triazone molecule [5]. This approach provides a physically realistic description of solvation effects while maintaining computational tractability for systems containing hundreds of solvent molecules [5].

Experimental studies have demonstrated significant solvent-dependent variations in ethylhexyl triazone's photodynamics, with distinct differences observed between nonpolar solvents like dioxane and polar protic solvents such as methanol [1] [29]. The ultrafast internal conversion lifetimes show measurable variations between these solvent systems, with τ₁ values of 382 ± 33 femtoseconds in dioxane compared to 556 ± 276 femtoseconds in methanol [1]. These solvent effects necessitate explicit quantum mechanical treatment of the immediate solvation shell to accurately reproduce experimental observations [5] [25].

Solventτ₁ (fs)τ₂ (ps)τ₃ (ps)Dielectric Constant
Dioxane382 ± 3321.2 ± 2.7493.6 ± 68.02.3
Methanol556 ± 27627.9 ± 6.0216.0 ± 29.032.7

The quantum mechanical/molecular mechanical simulation protocol typically employs density functional theory for the ethylhexyl triazone solute region while treating the extended solvent environment with classical force fields [5] [26]. The boundary between quantum mechanical and molecular mechanical regions requires careful consideration to avoid artifacts arising from the truncation of chemical bonds or inadequate representation of long-range electrostatic interactions [26]. Advanced implementations utilize link atoms or pseudopotential approaches to maintain smooth potential energy surfaces across the quantum mechanical/molecular mechanical interface [5].

Machine learning enhanced quantum mechanical/molecular mechanical simulations have recently emerged as promising approaches for ethylhexyl triazone systems [25]. These methodologies employ neural network potentials trained on high-level quantum chemical data to replace computationally expensive quantum mechanical calculations during molecular dynamics simulations [25]. The FieldSchNet architecture demonstrates particular promise for incorporating electric field effects into the electronic state descriptions, enabling accurate reproduction of solvent-induced spectral shifts and excited-state dynamics [25].

The continuum solvation models provide an alternative computational approach for treating solvent effects, though they lack the explicit molecular detail necessary for understanding specific solute-solvent interactions [26]. Polarizable continuum model calculations can capture bulk solvent effects on electronic transition energies, but fail to reproduce the detailed molecular mechanisms observed in explicit solvent quantum mechanical/molecular mechanical simulations [26]. The choice of cavity definition and dispersion-repulsion parameters significantly influences the accuracy of continuum solvation predictions for large hydrophobic molecules like ethylhexyl triazone [26].

Machine Learning Approaches for Predicting Photostabilization Pathways

Machine learning methodologies are increasingly being applied to predict photostabilization pathways in ethylhexyl triazone and related ultraviolet filter compounds [22] [25]. The development of quantitative structure-activity relationship models based on molecular descriptors enables rapid screening of potential photostabilization mechanisms without requiring extensive quantum chemical calculations [22]. These approaches typically employ molecular fingerprints, topological descriptors, and electronic structure parameters as input features for training machine learning algorithms on experimental photostability data [22].

Neural network architectures have demonstrated particular success in predicting excited-state properties relevant to photostabilization pathways [25]. The integration of physics-informed machine learning models with quantum mechanical calculations enables accurate prediction of electronic transition energies, oscillator strengths, and non-radiative decay rates [25]. These hybrid approaches combine the computational efficiency of machine learning with the physical rigor of quantum mechanical methods to provide reliable predictions for large-scale molecular screening applications [25].

Machine Learning MethodTraining Data RequirementsPrediction AccuracyComputational Speed
Random Forest500-1000 compounds85-90%High
Neural Networks1000-5000 compounds90-95%Moderate
Gaussian Process Regression100-500 compounds80-85%Low
Support Vector Machines200-1000 compounds85-90%High

The application of machine learning to ethylhexyl triazone photostabilization involves the development of predictive models that can identify key molecular features associated with efficient non-radiative decay pathways [22]. Feature selection algorithms help identify the most important molecular descriptors for photostability prediction, often revealing the critical role of conjugation length, electron donor-acceptor character, and molecular flexibility in determining photochemical stability [22]. These insights guide the rational design of improved ultraviolet filter compounds with enhanced photostabilization properties [22].

Convolutional neural networks trained on molecular representations have shown promise for predicting photochemical reaction pathways in ethylhexyl triazone systems [25]. These models can learn complex relationships between molecular structure and photochemical reactivity from large datasets of quantum chemical calculations [25]. The transferability of machine learning models across different chemical classes remains an active area of research, with domain adaptation techniques being developed to extend model applicability to novel ultraviolet filter scaffolds [25].

XLogP3

14.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

822.50438385 g/mol

Monoisotopic Mass

822.50438385 g/mol

Heavy Atom Count

60

UNII

XQN8R9SAK4

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 4 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

116244-12-3
88122-99-0

Wikipedia

Ethylhexyl_triazone

Use Classification

Cosmetics -> Uv absorber; Uv filter

Dates

Last modified: 08-15-2023

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